5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Overview
Description
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl2F3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene typically involves halogenation reactionsThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors for halogenation reactions to ensure higher yields and better control over reaction parameters. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Coupling: Boron reagents in the presence of palladium catalysts and bases like potassium carbonate.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the halogens.
Coupling: Biaryl compounds.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it suitable for various applications that require these characteristics.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSWZIJQSPEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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